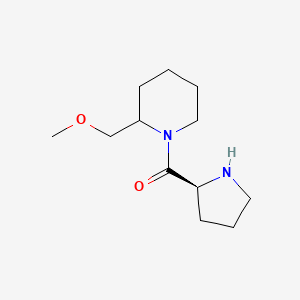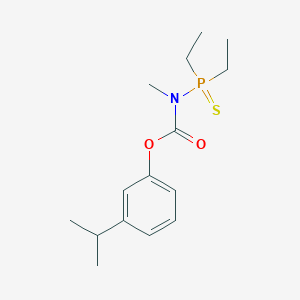
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a diethylphosphorothioyl group, and a methylcarbamate group. It is often used in scientific research due to its specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate typically involves the reaction of 3-isopropylphenol with diethylphosphorothioyl chloride and methyl isocyanate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 3-Isopropylphenol reacts with diethylphosphorothioyl chloride in the presence of a base to form 3-isopropylphenyl diethylphosphorothioate.
Step 2: The intermediate product then reacts with methyl isocyanate to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Isopropylphenyl N-Methylcarbamate: Similar structure but lacks the diethylphosphorothioyl group.
Diethylphosphorothioyl Methylcarbamate: Similar structure but lacks the isopropylphenyl group.
Uniqueness
3-Isopropylphenyl (diethylphosphorothioyl)(methyl)carbamate is unique due to the presence of both the isopropylphenyl and diethylphosphorothioyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C15H24NO2PS |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(3-propan-2-ylphenyl) N-diethylphosphinothioyl-N-methylcarbamate |
InChI |
InChI=1S/C15H24NO2PS/c1-6-19(20,7-2)16(5)15(17)18-14-10-8-9-13(11-14)12(3)4/h8-12H,6-7H2,1-5H3 |
InChI-Schlüssel |
YRMUTFKITVGIOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=S)(CC)N(C)C(=O)OC1=CC=CC(=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351499.png)




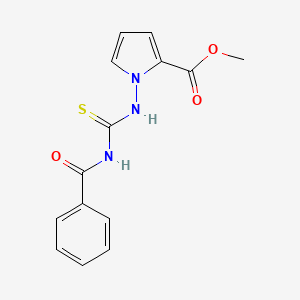

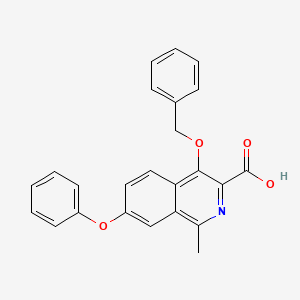
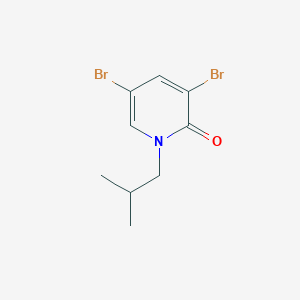
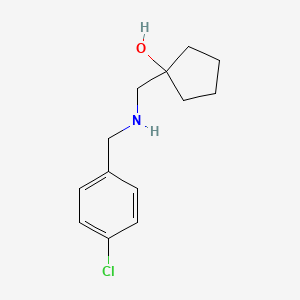
![N-(1-cyanocyclopentyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351575.png)
![{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13351576.png)
![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)
